1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes two chlorine atoms and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by sulfonation. The reaction conditions often require the use of strong acids and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted benzene derivatives .
Scientific Research Applications
1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can activate or deactivate the benzene ring, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-methylbenzene: Similar in structure but lacks the sulfonyl group.
1,4-Dichlorobenzene: Contains two chlorine atoms but no methyl or sulfonyl groups.
4-Chlorobenzene sulfonyl chloride: Contains a sulfonyl group but only one chlorine atom
Uniqueness
1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both chlorine atoms and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
143538-80-1 |
---|---|
Molecular Formula |
C13H10Cl2O2S |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1,2-dichloro-4-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-12(14)13(15)8-11/h2-8H,1H3 |
InChI Key |
CRQMLYUBJVJHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.